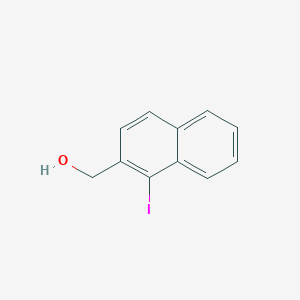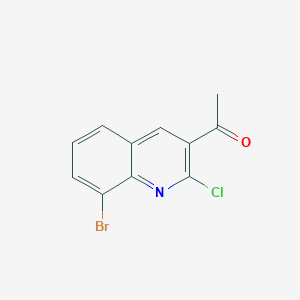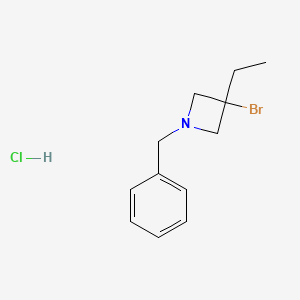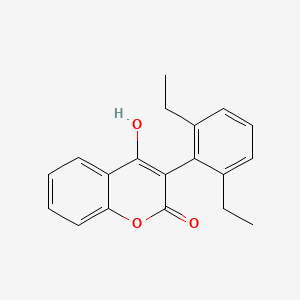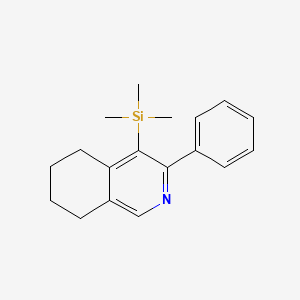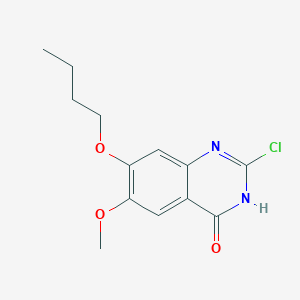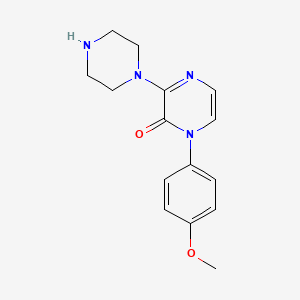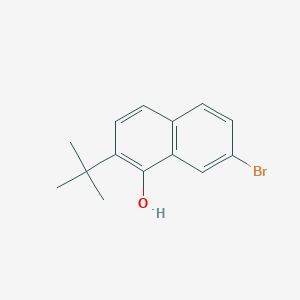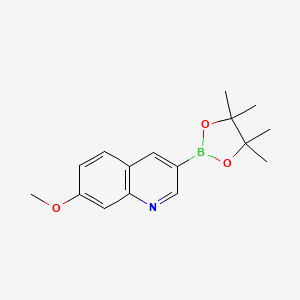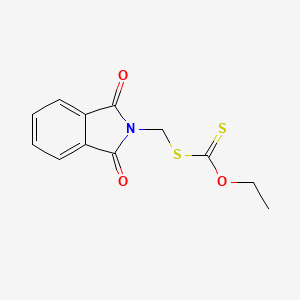
Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate typically involves the reaction of 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- Tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Tert-butyl carbamate
- Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Comparison:
- Tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has a thiazole ring, which imparts different chemical properties and biological activities compared to the quinazolinone ring in tert-butyl (2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-6-YL)carbamate .
- Tert-butyl carbamate is a simpler molecule with a carbamate group, lacking the complex ring structure of the quinazolinone derivative .
- Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate contains a polyether chain, which significantly alters its solubility and reactivity compared to the quinazolinone derivative .
The unique structure of this compound, particularly the quinazolinone ring, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-6-yl)carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)15-7-4-5-9-8(6-7)10(18)17-11(14)16-9/h7H,4-6H2,1-3H3,(H,15,19)(H3,14,16,17,18) |
InChI Key |
QWKFZNMQZJXZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


